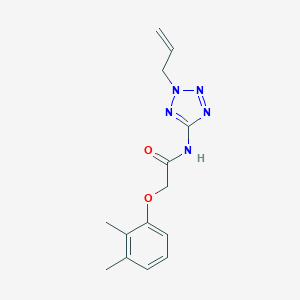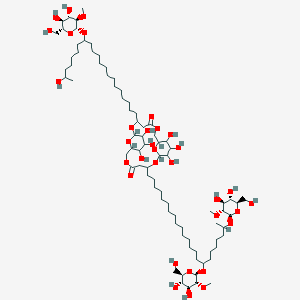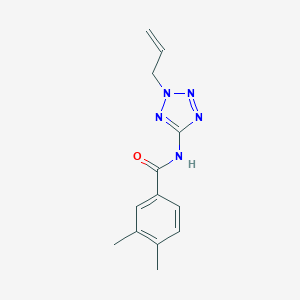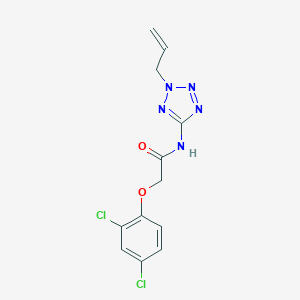
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide, also known as ADTA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of tetrazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication. It has also been found to inhibit the activity of various enzymes involved in the biosynthesis of pro-inflammatory cytokines. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemische Und Physiologische Effekte
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains, reduce inflammation, and induce apoptosis in cancer cells. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been found to exhibit low toxicity in vitro, making it a viable candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs. Additionally, the synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide is relatively straightforward and can be optimized to achieve high yields and purity. However, one of the main limitations of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide is its low solubility in water, which can limit its potential applications in vivo.
Zukünftige Richtungen
There are several potential future directions for the research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide. One possible direction is the development of new derivatives of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide, which could lead to the development of new drugs targeting various enzymes and signaling pathways. Additionally, the potential applications of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide in the treatment of various diseases, such as cancer and infectious diseases, could be further explored.
Synthesemethoden
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-allyl-2H-tetrazole-5-amine to yield the final product. The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been optimized to achieve high yields and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide |
|---|---|
Molekularformel |
C14H17N5O2 |
Molekulargewicht |
287.32 g/mol |
IUPAC-Name |
2-(2,3-dimethylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C14H17N5O2/c1-4-8-19-17-14(16-18-19)15-13(20)9-21-12-7-5-6-10(2)11(12)3/h4-7H,1,8-9H2,2-3H3,(H,15,17,20) |
InChI-Schlüssel |
QYXNJXCCMUTBES-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NN(N=N2)CC=C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NN(N=N2)CC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)






![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)

